N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a piperidine ring, a pyrrolidine ring, and a fluorophenyl group, making it a subject of interest for chemists and pharmacologists.
Preparation Methods
The exact synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as alkyl halides, amines, and catalysts under controlled temperature and pressure conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a possible drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide involves its interaction with specific molecular targets within cells. This compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide can be compared with other similar compounds, such as:
- N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
- N-{[1-(4-bromophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide These compounds share a similar core structure but differ in the substituents on the phenyl ring, which can influence their chemical properties and biological activities .
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-1-prop-2-ynylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O/c1-2-11-23-12-4-3-5-19(23)20(25)22-14-16-10-13-24(15-16)18-8-6-17(21)7-9-18/h1,6-9,16,19H,3-5,10-15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTUJHLYHVQZML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1C(=O)NCC2CCN(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.